
4-benzyl-5-methyl-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-5-methyl-1H-imidazol-2-amine is a heterocyclic compound with the molecular formula C11H13N3. It belongs to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound features a benzyl group attached to the imidazole ring, which imparts unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-5-methyl-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-5-methyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the imidazole ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, benzyl derivatives, and various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Building Block in Synthesis
4-Benzyl-5-methyl-1H-imidazol-2-amine serves as a crucial building block for synthesizing more complex molecules. Its imidazole ring allows for diverse chemical modifications, making it a versatile component in organic synthesis. It can be used to create ligands in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis and material science.
Catalytic Properties
The compound has been investigated for its catalytic properties in various chemical reactions. Its ability to stabilize transition states makes it valuable in promoting reactions that require specific conditions or catalysts.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. A study highlighted its potential as a modulator against P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. This compound was shown to enhance the efficacy of Taxol in resistant breast cancer cell lines, demonstrating its role as a promising candidate for overcoming drug resistance .
Mechanism of Action
The mechanism of action involves binding to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including apoptosis in cancer cells and inhibition of microbial growth .
Medicinal Applications
Therapeutic Potential
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique structure allows for interactions with multiple biological targets, which could lead to the development of novel treatments for conditions such as cancer and infections .
Industrial Applications
Material Development
In industry, this compound is utilized in developing new materials due to its stability and reactivity. It can be incorporated into polymers or coatings that require specific properties, such as enhanced durability or chemical resistance.
Catalysis in Industrial Processes
The compound's catalytic properties are also being explored for use in industrial processes, where it can facilitate reactions under mild conditions, improving efficiency and reducing waste .
Case Studies
Wirkmechanismus
The mechanism of action of 4-benzyl-5-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-Benzyl-1H-imidazole: Lacks the methyl group at the 5-position, which can affect its chemical properties and biological activities.
5-Methyl-1H-imidazole:
2-Benzyl-1H-imidazole: The benzyl group is attached at a different position, leading to variations in chemical behavior and biological effects.
Uniqueness: 4-Benzyl-5-methyl-1H-imidazol-2-amine is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and potential biological activities. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
IUPAC Name |
4-benzyl-5-methyl-1H-imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-10(14-11(12)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAMTLXHGRFRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.